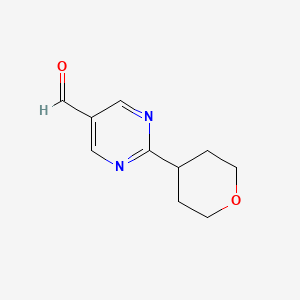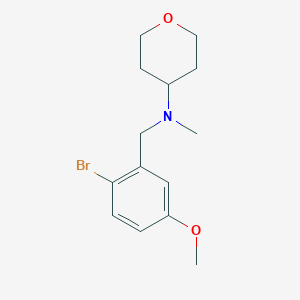
N-(2-Bromo-5-methoxybenzyl)-N-methyltetrahydro-2H-pyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-5-methoxybenzyl)-N-methyltetrahydro-2H-pyran-4-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated benzyl group and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-methoxybenzyl)-N-methyltetrahydro-2H-pyran-4-amine typically involves multiple steps. One common route starts with the bromination of 2-methoxybenzyl alcohol to form 2-bromo-5-methoxybenzyl bromide . This intermediate is then reacted with N-methyltetrahydro-2H-pyran-4-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent amination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-methoxybenzyl)-N-methyltetrahydro-2H-pyran-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .
Scientific Research Applications
N-(2-Bromo-5-methoxybenzyl)-N-methyltetrahydro-2H-pyran-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-methoxybenzyl)-N-methyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The brominated benzyl group can interact with various enzymes or receptors, potentially inhibiting or activating their functions . The tetrahydropyran ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-Bromo-5-methoxybenzyl bromide: An intermediate used in the synthesis of N-(2-Bromo-5-methoxybenzyl)-N-methyltetrahydro-2H-pyran-4-amine.
N-Methyltetrahydro-2H-pyran-4-amine: Another intermediate involved in the synthesis.
Uniqueness
This compound is unique due to its combination of a brominated benzyl group and a tetrahydropyran ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-16(12-5-7-18-8-6-12)10-11-9-13(17-2)3-4-14(11)15/h3-4,9,12H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNOWMQSTHQVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)OC)Br)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

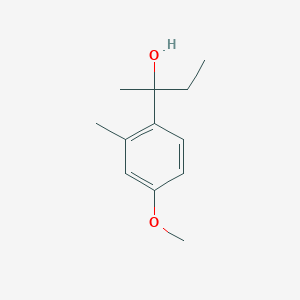
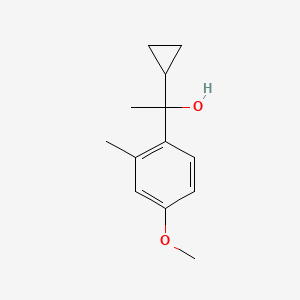
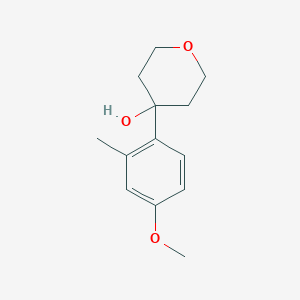
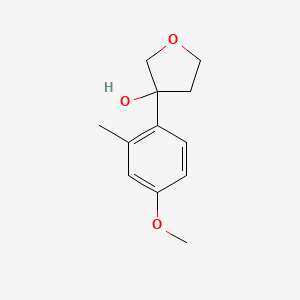
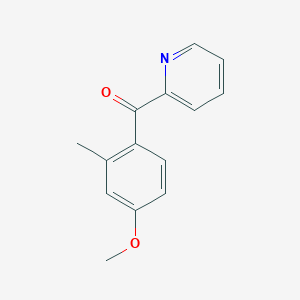
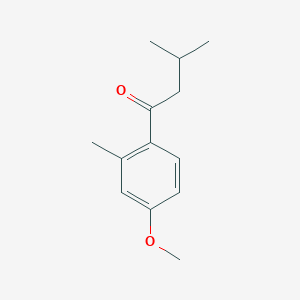
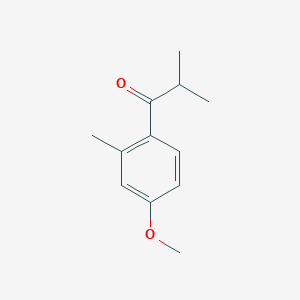
![N-[(2-bromo-5-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B7940158.png)
![1-[(2-Bromo-5-methoxyphenyl)methyl]-2-methylpiperazine](/img/structure/B7940163.png)
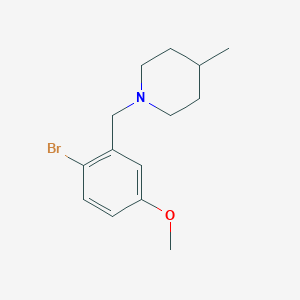
methylamine](/img/structure/B7940178.png)
